Zolpidem Carbaldehyde-d6
Description
Contextualizing Zolpidem Carbaldehyde as a Key Synthetic Precursor
Zolpidem Carbaldehyde, chemically known as 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde, is recognized as a significant process-related impurity and a synthetic precursor in the manufacturing of Zolpidem. umich.edubiosynth.comlgcstandards.com The imidazo[1,2-a]pyridine (B132010) scaffold, which forms the core of Zolpidem Carbaldehyde, is a crucial structural motif for a range of biologically active compounds in medicinal chemistry. rsc.org
During the synthesis of Zolpidem, several process-related impurities can be generated, and their identification, synthesis, and characterization are critical for ensuring the quality and purity of the final drug product, which must typically exceed 99% purity. umich.edu Zolpidem Carbaldehyde is one such substance that can arise during the multi-step synthesis of Zolpidem. umich.eduarkat-usa.orggoogle.com Various synthetic routes to Zolpidem have been developed, often starting from precursors like 4-methylacetophenone and 2-amino-5-methylpyridine (B29535). wikipedia.orggpatindia.com The formation of the imidazo[1,2-a]pyridine core and subsequent functionalization to introduce the N,N-dimethylacetamide side chain can lead to the generation of related substances, including the carbaldehyde derivative. arkat-usa.orggoogle.com
Due to its role as a potential impurity, Zolpidem Carbaldehyde is used as a reference standard in analytical chemistry for method development, validation, and quality control applications during the synthesis and formulation stages of Zolpidem production. axios-research.com
Table 1: Chemical Properties of Zolpidem Carbaldehyde
| Property | Value | Source(s) |
| IUPAC Name | 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | lgcstandards.com |
| CAS Number | 400777-11-9 | axios-research.combiosynth.comlgcstandards.com |
| Molecular Formula | C₁₆H₁₄N₂O | axios-research.combiosynth.com |
| Molecular Weight | 250.3 g/mol | axios-research.combiosynth.com |
| Purity | >95% (HPLC) | lgcstandards.com |
Significance of Deuterated Analogues in Chemical and Biological Investigations
Deuterated analogues, also known as stable isotope-labeled (SIL) compounds, are molecules where one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium (B1214612) (²H or D). acanthusresearch.comresolvemass.ca This isotopic substitution results in a molecule that is chemically very similar to its unlabeled counterpart but has a higher mass. acanthusresearch.comlgcstandards.com This mass difference is the foundation of their immense utility in chemical and biological research, making them ideal internal standards for analytical methods that use mass spectrometric detection. acanthusresearch.comscielo.org.mx
The primary application of deuterated analogues is to enhance the precision, accuracy, and reliability of quantitative analysis. musechem.comclearsynth.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL internal standards are added to a sample at a known concentration at the beginning of the analytical procedure. lgcstandards.comacs.org Because the SIL standard has nearly identical chemical and physical properties to the target analyte, it experiences similar effects during sample extraction, cleanup, and ionization. acanthusresearch.comwaters.com This co-eluting, chemically analogous standard helps to compensate for sample loss during preparation and for variations in signal intensity caused by matrix effects—interference from other components in a complex sample that can suppress or enhance the ionization of the target analyte. scielo.org.mxclearsynth.comacs.orgwaters.com
Beyond quantitative analysis, deuterated compounds are valuable tools for:
Pharmacokinetic Studies : They are used to accurately trace the absorption, distribution, metabolism, and excretion of drugs in biological systems. acanthusresearch.comevitachem.comthalesnano.com
Metabolic Pathway Elucidation : Researchers can use deuterated compounds to follow the metabolic fate of a molecule, as the deuterium label allows for the clear identification of metabolites by mass spectrometry. scielo.org.mxnih.gov
Reaction Mechanism Investigation : The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, allows chemists to use deuteration to study and prove reaction pathways. scielo.org.mxthalesnano.comprinceton.edu
The use of deuterated standards has become a cornerstone of modern analytical chemistry, ensuring that data is robust, reproducible, and reliable across a wide range of scientific disciplines. musechem.comclearsynth.com
Table 2: Advantages of Using Deuterated Analogues in Research
| Advantage | Description | Source(s) |
| Improved Accuracy & Precision | Acts as a reliable reference point to ensure measurements are consistently correct and reproducible. | musechem.comclearsynth.com |
| Quantitative Analysis | Enables the precise determination of an analyte's concentration by comparing its instrumental response to that of the known standard. | musechem.comclearsynth.com |
| Compensation for Matrix Effects | Corrects for signal suppression or enhancement caused by interfering compounds in complex samples like blood or urine. | scielo.org.mxclearsynth.comacs.orgwaters.com |
| Correction for Sample Loss | Since the standard is added at the start, it accounts for any loss of analyte during extraction and sample preparation steps. | lgcstandards.comwaters.com |
| Enhanced Sensitivity | Helps to improve the signal-to-noise ratio, allowing for the detection of very low concentrations of the target analyte. | musechem.com |
| Method Validation | Serves as a benchmark to assess the performance, linearity, and robustness of an analytical method. | musechem.comclearsynth.com |
Overview of Research Trajectories for Zolpidem Carbaldehyde-d6
The research trajectory for this compound is sharply focused on its application as an analytical tool. pharmaffiliates.com Its primary purpose is to serve as a stable isotope-labeled internal standard for the accurate quantification of its non-deuterated counterpart, Zolpidem Carbaldehyde. pharmaffiliates.com This is particularly important in the context of pharmaceutical quality control, where regulatory guidelines require the precise monitoring of impurities in drug substances like Zolpidem. axios-research.comumich.edu
The development and use of this compound are driven by the need for validated and robust analytical methods, such as LC-MS/MS, to detect and quantify trace-level impurities. nih.gov In a typical application, a known quantity of this compound is spiked into a sample containing Zolpidem. During analysis, the mass spectrometer can distinguish between the native impurity (Zolpidem Carbaldehyde) and the heavier, deuterated standard based on their mass-to-charge ratio. scielo.org.mxevitachem.com By comparing the instrument's response for the two compounds, analysts can calculate the exact concentration of the Zolpidem Carbaldehyde impurity, correcting for any analytical variability. clearsynth.com
Therefore, the main research applications for this compound include:
Analytical Method Development : Establishing sensitive and specific methods for the detection of Zolpidem Carbaldehyde in bulk Zolpidem or its pharmaceutical formulations. axios-research.comsynzeal.com
Method Validation : Confirming that analytical procedures for impurity testing are accurate, precise, and reproducible. musechem.com
Quality Control (QC) : Routine testing during the manufacturing process of Zolpidem to ensure that the level of the Zolpidem Carbaldehyde impurity remains within pharmaceutically acceptable limits. axios-research.comsynzeal.com
Table 3: Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-carboxaldehyde-d6 | pharmaffiliates.com |
| CAS Number | 1329611-32-6 | pharmaffiliates.com |
| Molecular Formula | C₁₆H₈D₆N₂O | pharmaffiliates.com |
| Molecular Weight | 256.33 g/mol | pharmaffiliates.com |
| Application | A labeled impurity of Zolpidem, used as an internal standard. | pharmaffiliates.com |
Properties
CAS No. |
1329611-32-6 |
|---|---|
Molecular Formula |
C₁₆H₈D₆N₂O |
Molecular Weight |
256.33 |
Synonyms |
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-carboxaldehyde-d6; _x000B_6-Methyl-2-p-tolylimidazo[1,2-a]pyridine-3-carbaldehyde-d6; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling Methodologies for Zolpidem Carbaldehyde D6
Retrosynthetic Analysis of Zolpidem Carbaldehyde and its Deuterated Variants
Retrosynthetic analysis of Zolpidem Carbaldehyde-d6 begins with the disconnection of the principal functional groups to identify key precursors. The target molecule is 6-(methyl-d3)-2-(4-(methyl-d3)phenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. The primary disconnections are:
C3-Formyl Group : The carbaldehyde group at the C3 position of the imidazopyridine ring is a common functionalization. This suggests a late-stage formylation reaction, such as a Vilsmeier-Haack reaction, on the deuterated imidazopyridine core.
Imidazo[1,2-a]pyridine (B132010) Core : The bicyclic imidazo[1,2-a]pyridine system is classically formed via the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. This is one of the most widely exploited protocols for constructing this heterocyclic scaffold. acs.org
This analysis leads to two key deuterated synthons:
5-(methyl-d3)-2-aminopyridine : This provides the pyridine (B92270) portion of the fused ring system and one of the trideuteromethyl groups.
2-halo-1-(4-(methyl-d3)phenyl)ethanone : This acetophenone (B1666503) derivative provides the imidazole (B134444) ring and the second trideuteromethyl group.
Figure 1: Retrosynthetic analysis of this compound
graph TD
A["this compound
6-(methyl-d3)-2-(p-tolyl-d3)imidazo[1,2-a]pyridine-3-carbaldehyde"] -->|C-C Disconnection (Formylation)| B["6-(methyl-d3)-2-(p-tolyl-d3)imidazo[1,2-a]pyridine"];
B -->|C-N Disconnection (Cyclocondensation)| C["5-(methyl-d3)-2-aminopyridine"];
B -->|C-N Disconnection (Cyclocondensation)| D["2-bromo-1-(p-tolyl-d3)ethanone"];
Established Synthetic Routes to Zolpidem Carbaldehyde Precursors
The synthesis of the core imidazo[1,2-a]pyridine structure is well-established, with various methods developed to improve efficiency, yield, and environmental impact.
The most common method for synthesizing the imidazo[1,2-a]pyridine core involves the condensation of a substituted 2-aminopyridine with an α-haloketone. google.comgoogle.com In the context of Zolpidem precursors, this involves reacting 2-amino-5-methylpyridine (B29535) with a 2-bromo- or 2-chloro-4'-methylacetophenone. google.com The reaction is typically performed by heating the reactants in a suitable organic solvent, such as acetone (B3395972) or ethanol. google.com This cyclocondensation reaction can proceed through several steps, often without the isolation of intermediates, to form the final heterocyclic product. google.com
| Reactant 1 | Reactant 2 | Conditions | Outcome | Reference |
| 2-amino-5-methylpyridine | 2-bromo-N,N-dimethyl-3-(4-methylphenyl)-3-oxopropanamide | Reflux in solvent (e.g., acetone, THF) | Zolpidem base | google.com |
| 2-amino-5-methylpyridine | 4-methyl haloacetophenone | Condensation | 2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridine | google.com |
| 2-aminopyridines | α-bromocarbonyl compounds | Photoredox conditions | C3-alkylated imidazopyridines | researchgate.net |
This table is interactive. Click on the headers to sort.
Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients and their intermediates, offering enhanced safety, reproducibility, and scalability over traditional batch methods. researchgate.net The synthesis of the imidazo[1,2-a]pyridine core, including the precursor to Zolpidem, has been successfully adapted to flow chemistry systems. rsc.org
In a typical flow synthesis, solutions of the 2-aminopyridine and the α-haloketone are pumped through a heated reactor coil. The precise control over temperature, pressure, and residence time allows for rapid optimization and high-yield production. rsc.org This methodology can significantly reduce reaction times from hours to minutes and facilitate automated synthesis and purification. researchgate.netresearchgate.net
| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow | Reference |
| Reaction Time | Hours to days | Minutes | Significant time reduction | researchgate.netrsc.org |
| Temperature Control | Bulk heating, potential for hotspots | Precise, uniform heating | Improved safety and selectivity | rsc.org |
| Scalability | Limited by vessel size | Scaled by continuous operation | Easier and safer scale-up | researchgate.net |
| Automation | Difficult | Readily automated | High-throughput synthesis and optimization | researchgate.net |
This table is interactive. Click on the headers to sort.
Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. nih.gov The application of microwave irradiation to the synthesis of imidazo[1,2-a]pyridines has demonstrated significant advantages, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. acs.orgnih.govresearchgate.net
For instance, the condensation of 2-aminopyridines with phenacyl bromides to form imidazo[1,2-a]pyridines can be completed in as little as 60 seconds with high yields under microwave irradiation, whereas conventional methods may require several hours. researchgate.net A microwave-assisted, three-step synthesis for Zolpidem has been developed, highlighting the efficiency of this technology in producing the final product and its analogues from readily available starting materials. nih.govmdpi.com This method provides a rapid and efficient pathway to the core structure needed for Zolpidem Carbaldehyde. nih.gov
| Method | Reaction Time | Yield | Key Features | Reference |
| Conventional Heating | Several hours | Moderate to good | Standard laboratory setup | researchgate.net |
| Microwave-Assisted | 1-60 minutes | Good to excellent | Rapid heating, shorter times, often higher purity | nih.govresearchgate.netnih.gov |
This table is interactive. Click on the headers to sort.
Deuterium (B1214612) Incorporation Techniques in Zolpidem Carbaldehyde Synthesis
For this compound, the six deuterium atoms are specifically located on the two methyl groups: one at the 6-position of the imidazopyridine ring and the other on the para-position of the 2-phenyl substituent. This requires the synthesis to commence with trideuteromethyl-labeled precursors.
Synthesis of 5-(methyl-d3)-2-aminopyridine : This precursor can be synthesized from starting materials containing a -CD₃ group, such as deuterated picoline derivatives, through established routes for functionalizing the pyridine ring.
Synthesis of 2-bromo-1-(4-(methyl-d3)phenyl)ethanone : This key intermediate is prepared starting from toluene-d3. Toluene-d3 can undergo Friedel-Crafts acylation with bromoacetyl bromide to yield the desired α-haloketone.
Once these deuterated building blocks are synthesized, they can be utilized in any of the established routes (conventional, flow, or microwave-assisted) to construct the deuterated 6-(methyl-d3)-2-(4-(methyl-d3)phenyl)imidazo[1,2-a]pyridine core. The final formylation step then yields the target compound, this compound.
Hydrogen-Deuterium Exchange (H/D Exchange) Methodologies
Hydrogen-Deuterium (H/D) exchange reactions represent a direct approach to introduce deuterium into a molecule by replacing protons with deuterons. This can be achieved under various catalytic conditions.
One of the most common methods for H/D exchange is through acid- or base-catalyzed reactions. In the context of Zolpidem Carbaldehyde, the aldehyde proton is not readily exchangeable under these conditions. However, protons on the aromatic rings of the imidazo[1,2-a]pyridine core could potentially be exchanged under forcing acidic conditions with a deuterium source like D₂SO₄ or D₃PO₄. Metal-catalyzed H/D exchange offers a more versatile approach. Transition metals such as palladium, platinum, rhodium, and iridium can catalyze the exchange of C-H bonds with deuterium from a D₂ gas atmosphere or a deuterated solvent like D₂O. For instance, a Pd/C catalyst in the presence of D₂ gas can be used to deuterate specific positions on heterocyclic compounds. A study on the synthesis of deuterated imidazo[1,2-a]pyridine-3-carboxamides demonstrated the use of a Pd/C-Pt/C mixed catalyst system with D₂O at elevated temperatures to achieve high levels of deuterium incorporation on the pyridine ring of a related scaffold. nih.gov
Photoredox catalysis has also emerged as a powerful tool for H/D exchange. In this method, a photocatalyst, upon excitation with visible light, can facilitate the abstraction of a hydrogen atom, which is then replaced by a deuterium atom from a suitable donor. This technique can offer high selectivity under mild reaction conditions.
| H/D Exchange Method | Catalyst/Reagent | Deuterium Source | Key Features |
| Acid-Catalyzed | D₂SO₄, D₃PO₄ | Deuterated acid | Harsh conditions, may lead to side reactions. |
| Metal-Catalyzed | Pd/C, Pt/C, Rh, Ir | D₂ gas, D₂O | Versatile, can achieve high deuteration levels. |
| Photoredox Catalysis | Photocatalyst | D₂O, deuterated solvents | Mild conditions, high selectivity. |
Utilization of Deuterated Starting Materials and Reagents
A more controlled and often preferred method for the synthesis of specifically labeled compounds like this compound is the use of deuterated starting materials and reagents. This approach ensures the precise location of the deuterium atoms in the final molecule.
The synthesis of the non-deuterated Zolpidem Carbaldehyde is typically achieved through a Vilsmeier-Haack reaction on the 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine core. wikipedia.org This reaction utilizes a Vilsmeier reagent, which is formed from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃). To synthesize this compound, a deuterated Vilsmeier reagent can be employed. The use of deuterated N,N-dimethylformamide (DMF-d7) in the Vilsmeier-Haack reaction would lead to the direct incorporation of a deuterated formyl group (-CDO) at the 3-position of the imidazo[1,2-a]pyridine ring.
An alternative formylation method involves copper-catalyzed oxidation of the C-H bond at the 3-position using DMF or dimethyl sulfoxide (B87167) (DMSO) as the formylating agent. rsc.orgrsc.org By substituting the standard reagents with their deuterated counterparts, such as DMF-d7 or DMSO-d6, the deuterated carbaldehyde can be obtained.
Another strategy involves the synthesis of the imidazo[1,2-a]pyridine scaffold using a deuterated precursor. For example, the synthesis of deuterated imidazo[1,2-a]pyridines has been reported starting from deuterated 5-methylpyridin-2-amine. nih.gov While this would not directly place the deuterium on the carbaldehyde group, it illustrates the principle of building the deuterated core structure from isotopically labeled starting materials.
| Deuterated Reagent | Reaction Type | Position of Deuteration |
| N,N-Dimethylformamide-d7 (DMF-d7) | Vilsmeier-Haack | Formyl group (-CDO) |
| N,N-Dimethylformamide-d7 (DMF-d7) | Copper-catalyzed formylation | Formyl group (-CDO) |
| Dimethyl sulfoxide-d6 (DMSO-d6) | Copper-catalyzed formylation | Formyl group (-CDO) |
| Deuterated 5-methylpyridin-2-amine | Scaffold synthesis | Imidazo[1,2-a]pyridine core |
Process Optimization and Scalability in Deuterated Intermediate Production
The transition from laboratory-scale synthesis to industrial production of deuterated pharmaceutical intermediates like this compound presents several challenges. Process optimization is crucial to ensure efficiency, cost-effectiveness, and safety.
Key areas for optimization include:
Minimizing the use of expensive deuterated reagents: Deuterated solvents and reagents are significantly more expensive than their non-deuterated counterparts. Therefore, reaction conditions should be optimized to maximize the incorporation of deuterium and minimize waste. This can involve adjusting reaction times, temperatures, and catalyst loadings.
Simplifying work-up procedures: Complex purification steps can lead to product loss. Developing processes that yield high-purity products directly from the reaction mixture is highly desirable. This can be achieved by using reagents that result in easily removable byproducts, as seen in some modern formylation methods that avoid phosphorus-containing waste.
Improving reaction efficiency and yield: High-yielding reactions are essential for the economic viability of the process. This can be achieved through catalyst screening, solvent optimization, and the use of advanced synthetic techniques.
Ensuring isotopic purity: The final product must have a high degree of deuterium incorporation at the specified positions. Analytical methods, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are used to verify the isotopic purity.
Scalability is another critical consideration. Reactions that are successful on a small scale may not be directly transferable to a larger scale. The use of flow chemistry is a promising approach to address scalability challenges. Flow reactors offer several advantages over traditional batch processing, including:
Improved heat and mass transfer: This allows for better control over reaction parameters, leading to higher yields and fewer side products.
Enhanced safety: The small reaction volumes within a flow reactor minimize the risks associated with handling hazardous reagents and exothermic reactions.
Easier scalability: Scaling up a flow process often involves running the system for a longer duration or using multiple reactors in parallel, which is more straightforward than scaling up a batch reactor.
Recent developments in deuterated flow synthesis systems, which can operate at ambient pressure and room temperature, offer a potential pathway for the efficient and scalable production of deuterated pharmaceuticals and their intermediates.
| Optimization Parameter | Goal |
| Reagent Consumption | Minimize use of expensive deuterated materials. |
| Work-up Procedure | Simplify purification and minimize product loss. |
| Reaction Yield | Maximize the formation of the desired product. |
| Isotopic Purity | Achieve high and specific deuterium incorporation. |
| Scalability | Transition from lab-scale to industrial production. |
| Technology | Implement advanced methods like flow chemistry. |
Advanced Analytical Methodologies Utilizing Zolpidem Carbaldehyde D6
Validation of Analytical Methods Employing Zolpidem Carbaldehyde-d6
Method validation is a mandatory process to demonstrate that an analytical procedure is suitable for its intended purpose. When using an internal standard like this compound, key validation parameters include specificity, selectivity, sensitivity, accuracy, and precision. The use of a stable isotope-labeled internal standard greatly facilitates meeting the stringent requirements for these parameters.
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components.
In methods employing this compound, specificity is demonstrated by comparing the chromatograms of blank matrix samples (e.g., drug-free urine) with those of spiked samples containing the analyte and the internal standard. nih.gov The absence of any significant interfering peaks from endogenous substances at the retention times and mass transitions of the analyte and this compound confirms the method's high specificity and selectivity. nih.gov This ensures that the measured signal is only from the compound of interest, leading to reliable quantitative results.
The sensitivity of an analytical method is its ability to discriminate between small differences in concentration. This is practically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
The use of a deuterated internal standard like this compound in highly sensitive MS techniques allows for the achievement of very low detection and quantification limits, often in the picogram (pg) to nanogram (ng) per milliliter range. nih.govresearchgate.netnih.gov This high sensitivity is crucial for applications such as forensic toxicology, where trace amounts of a substance must be detected, and for pharmacokinetic studies that track drug concentrations over time. nih.gov
The following table details the sensitivity parameters from various validated methods for Zolpidem and its metabolites.
Precision and Accuracy Evaluations
The reliability of any analytical method hinges on its precision and accuracy. wisdomlib.org Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy denotes the closeness of the measured value to a standard or known true value. wisdomlib.orgresearchgate.net In quantitative analysis, especially in forensic and clinical toxicology, isotopically labeled internal standards like this compound are crucial for achieving high levels of precision and accuracy.
Deuterated standards, such as Zolpidem-d6, are frequently employed in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC–MS/MS) to quantify zolpidem and its related compounds in biological matrices. nih.gov The internal standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response. ark-tdm.com
Validation studies for analytical methods quantifying zolpidem using a deuterated internal standard demonstrate the achievable levels of precision and accuracy. nih.gov These evaluations are typically performed at low, medium, and high quality control (QC) concentrations. researchgate.net Precision is expressed as the relative standard deviation (%RSD), while accuracy is often reported as the percentage of the nominal concentration or percent bias. researchgate.netrsc.org
Evaluations are conducted within a single day (intraday precision) and over several days (interday precision) to assess the method's reproducibility over time. wisdomlib.orgwisdomlib.org For instance, a validated LC-MS/MS method for z-drugs using Zolpidem-d6 as an internal standard in urine samples showed excellent performance. nih.gov The intraday accuracy ranged from 96.65% to 101.25% with a precision within 3.29% RSD. nih.gov The interday accuracy was found to be between 95.56% and 99.98%, with precision within 3.05% RSD. nih.gov Similarly, a GC-MS/MS method showed intraday accuracy from 93.65% to 98.95% (precision within 3.97% RSD) and interday accuracy from 92.56% to 98.59% (precision within 4.52% RSD). nih.gov Such results confirm the robustness and reliability of using deuterated standards for quantitative analysis. nih.govark-tdm.com
Table 1: Intraday and Interday Precision and Accuracy for Zolpidem Analysis Using a Deuterated Internal Standard nih.gov
| Method | Parameter | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|
| LC-MS/MS | Intraday | 96.65 - 101.25 | ≤ 3.29 |
| Interday | 95.56 - 99.98 | ≤ 3.05 | |
| GC-MS/MS | Intraday | 93.65 - 98.95 | ≤ 3.97 |
| Interday | 92.56 - 98.59 | ≤ 4.52 |
High-Resolution Spectroscopic Characterization for Deuteration Confirmation
Confirming the successful incorporation of deuterium (B1214612) atoms at specific sites within a molecule is essential for its use as an internal standard. High-resolution spectroscopic techniques are the primary means of achieving this confirmation, providing detailed information on molecular structure, isotopic purity, and site specificity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. wikipedia.org In the context of this compound, ¹H (proton) NMR is used to confirm the site of deuteration and assess isotopic purity. The principle lies in the fact that deuterium (²H) nuclei resonate at a different frequency than protons and are therefore not observed in a standard ¹H NMR spectrum. nih.gov
When hydrogen atoms on the N,N-dimethyl group of a zolpidem-related structure are replaced with deuterium, the corresponding proton signal in the ¹H NMR spectrum will disappear or be significantly reduced in intensity. nih.gov For zolpidem metabolites, the N-methyl groups typically appear as sharp singlet signals in the ¹H NMR spectrum. umich.edu For example, in related zolpidem compounds analyzed in a deuterated solvent (DMSO-d6), the N,N-dimethyl protons show signals around 2.90 and 3.13 ppm. nih.gov The absence of these signals in the spectrum of this compound would confirm the successful deuteration at the intended N,N-dimethyl-d6 position.
Isotopic purity can be quantified by comparing the integration of any residual proton signals at the deuterated positions with the integration of signals from non-deuterated protons elsewhere in the molecule, such as the aromatic protons of the p-tolyl group. This provides a precise measure of the percentage of deuterium incorporation.
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of a compound and studying its structure through fragmentation analysis. wikipedia.org For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular mass, confirming the incorporation of six deuterium atoms. The molecular weight of this compound is 256.33 g/mol , which is six mass units higher than its non-deuterated counterpart, Zolpidem Carbaldehyde (250.30 g/mol ), accounting for the mass difference between six deuterium and six hydrogen atoms.
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern. nih.gov When the molecule is fragmented, the resulting ions are analyzed for their mass-to-charge (m/z) ratio. In analytical methods using Zolpidem-d6 as an internal standard, specific precursor-to-product ion transitions are monitored. oup.com For Zolpidem-d6, a common transition might involve the precursor ion [M+H]⁺ and specific product ions that retain the deuterated methyl groups. oup.com
The fragmentation of zolpidem itself typically involves the loss of the N,N-dimethylacetamide side chain. researchgate.net A key fragment for zolpidem corresponds to an m/z of 235, resulting from this loss. nih.gov For Zolpidem-d6, fragments containing the deuterated moiety would exhibit a corresponding mass shift. This allows for highly specific detection and differentiation from the non-deuterated analyte, which is the foundation of its use as an internal standard in quantitative LC-MS/MS methods. nih.gov
Table 2: Mass Spectrometry Data for Zolpidem-d6 Internal Standard oup.com
| Compound | Transition Type | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| Zolpidem (Analyte) | Quantifier | 308.121 | 262.900 |
| Qualifier | 308.121 | 219.100 | |
| Zolpidem-d6 (Internal Standard) | Quantifier | 314.200 | 269.200 |
| Qualifier | 314.200 | 235.100 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. jasco-global.com Each molecule has a unique vibrational spectrum, often referred to as its "molecular fingerprint," which allows for its identification and structural characterization. jasco-global.com Isotopic substitution, particularly with deuterium, has a predictable and significant effect on these vibrational spectra. libretexts.org
The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. libretexts.org Replacing a hydrogen atom (mass ≈ 1 amu) with a deuterium atom (mass ≈ 2 amu) increases the reduced mass of the vibrating system. libretexts.org This mass increase leads to a decrease in the vibrational frequency of the bond. quora.com
For this compound, the most pronounced effect would be observed for the stretching and bending vibrations of the carbon-deuterium (C-D) bonds in the N,N-dimethyl-d6 group. Carbon-hydrogen (C-H) stretching vibrations typically appear in the IR spectrum in the region of 2800–3000 cm⁻¹. libretexts.org Due to the increased mass of deuterium, the corresponding C-D stretching vibrations are expected to appear at a significantly lower frequency, generally in the 2100–2200 cm⁻¹ region. quora.com This distinct, lower-frequency absorption band provides a clear and unambiguous spectroscopic signature confirming deuteration. researchgate.net
Raman spectroscopy provides complementary information, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. nih.gov The isotopic shifts observed in Raman spectra follow the same principles as in IR spectroscopy, providing another layer of confirmation for the isotopic labeling. aps.orgacs.org The unique vibrational fingerprint generated by both IR and Raman spectroscopy is therefore a definitive method for confirming the identity and successful deuteration of this compound.
Investigations into Metabolic and Reaction Pathway Elucidation Via Deuterium Labeling
Probing Biotransformation Pathways of Zolpidem Carbaldehyde (non-d6)
Understanding the metabolic fate of the non-deuterated Zolpidem Carbaldehyde is foundational. This intermediate is part of the broader metabolic cascade of Zolpidem, which is extensively processed by hepatic enzymes.
The biotransformation of Zolpidem is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.com In vitro studies using human liver microsomes and cDNA-expressed CYP isoforms have identified several key enzymes responsible for its metabolism. nih.govnih.gov CYP3A4 is the principal enzyme, accounting for approximately 60-61% of Zolpidem's intrinsic clearance. nih.govresearchgate.netwikipedia.orgoup.com Other contributing enzymes include CYP2C9 (around 22%), CYP1A2 (around 14%), and to a lesser extent, CYP2D6 and CYP2C19 (less than 3% each). nih.govresearchgate.netwikipedia.orgdrugbank.com
The formation of alcohol derivatives from Zolpidem's methyl groups is considered the rate-limiting step in its metabolism, a process primarily driven by CYP3A4. nih.govclinpgx.orgresearchgate.net Subsequent oxidation of these alcohol intermediates to aldehydes (like Zolpidem Carbaldehyde) and then to carboxylic acids follows. The involvement of multiple CYP enzymes in Zolpidem's metabolism suggests a reduced risk of drug-drug interactions compared to compounds metabolized by a single pathway. researchgate.net
| CYP Isoform | Projected Contribution to Net Intrinsic Clearance | Primary Metabolic Role |
|---|---|---|
| CYP3A4 | ~61% | Primary enzyme for rate-limiting hydroxylation. nih.govnih.gov |
| CYP2C9 | ~22% | Significant contributor to metabolite formation. nih.govwikipedia.org |
| CYP1A2 | ~14% | Contributes to the formation of hydroxylated metabolites. nih.govwikipedia.org |
| CYP2D6 | <3% | Minor role in alcohol derivative formation. nih.govclinpgx.org |
| CYP2C19 | <3% | Minor role in overall metabolism. nih.govoup.com |
The metabolism of Zolpidem in humans is extensive, with less than 1% of the parent drug excreted unchanged in the urine. wikipedia.orgoup.com The primary metabolic routes involve oxidation at three distinct sites on the molecule. nih.govdrugbank.com These initial oxidations, primarily of the methyl groups on the phenyl and imidazopyridine rings, lead to alcohol derivatives. nih.govclinpgx.org
These alcohol intermediates are rapidly converted to their corresponding carboxylic acids, which are the major metabolites found in urine. clinpgx.orgnih.gov The principal urinary metabolite is Zolpidem phenyl-4-carboxylic acid (ZCA), which can account for approximately 50% of an administered dose. oup.comresearchgate.net Zolpidem Carbaldehyde is a transient intermediate in this oxidative pathway, formed from the alcohol and subsequently oxidized to the carboxylic acid. Other identified metabolites include Zolpidem 6-carboxylic acid and various hydroxylated derivatives. drugbank.comnih.gov
| Compound Name | Abbreviation | Description |
|---|---|---|
| Zolpidem phenyl-4-carboxylic acid | ZCA | The major urinary metabolite, resulting from oxidation of the phenyl methyl group. oup.comoup.comnih.gov |
| Zolpidem 6-carboxylic acid | - | A significant metabolite resulting from oxidation of the imidazopyridine methyl group. wikipedia.orgdrugbank.com |
| Hydroxylated Zolpidem derivatives | - | Initial products of CYP-mediated oxidation at various positions. nih.govclinpgx.orgnih.gov |
| Zolpidem Carbaldehyde | Zolpaldehyde | A transient intermediate in the oxidation of hydroxylated metabolites to carboxylic acids. researchgate.net |
Application of Kinetic Isotope Effects (KIE) in Reaction Mechanism Studies
Deuterium (B1214612) labeling is a cornerstone of mechanistic chemistry, providing profound insights into the nature of chemical reactions by examining the kinetic isotope effect (KIE).
The substitution of a hydrogen atom (protium) with its heavier, stable isotope, deuterium, creates a carbon-deuterium (C-D) bond that is stronger and has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond. researchgate.netnih.gov Consequently, breaking a C-D bond requires more energy and typically proceeds at a slower rate than breaking a C-H bond. nih.gov This phenomenon, known as the deuterium kinetic isotope effect (DKIE), is a powerful tool for investigating reaction mechanisms. chem-station.com By measuring and comparing the reaction rates of a deuterated versus a non-deuterated compound (expressed as the ratio kH/kD), researchers can determine if the C-H bond is cleaved during the rate-determining step of the reaction. nih.govscispace.com A significant primary KIE (typically kH/kD > 2) provides strong evidence that the bond to the isotope is broken in the slowest step of the mechanism. nih.gov
In the metabolic pathway of Zolpidem, the intermediate Zolpidem Carbaldehyde is oxidized to Zolpidem carboxylic acid. This bio-oxidation involves the cleavage of the C-H bond on the aldehyde group. By using Zolpidem Carbaldehyde-d6, where the aldehyde hydrogen is replaced by deuterium, the rate of this specific metabolic step can be studied.
If the oxidation of the aldehyde to the carboxylic acid is measured and the rate for this compound is found to be significantly slower than that for the non-deuterated compound, it would confirm that the cleavage of the aldehydic C-H(D) bond is the rate-limiting step of this particular transformation. This application of the KIE allows for a precise dissection of the metabolic cascade, pinpointing the slowest, rate-controlling steps which are often key targets for modifying a drug's pharmacokinetic profile. nih.govnih.gov
Tracing Chemical Transformations and Degradation Pathways
Beyond enzymatic metabolism, drugs can undergo various chemical transformations and degradation. Zolpidem, under certain conditions, can degrade to form products including oxozolpidem, zolpyridine, and zolpaldehyde (Zolpidem Carbaldehyde). researchgate.net The use of a deuterated internal standard, such as Zolpidem-d6, is common in analytical methods to ensure accurate quantification. oup.com
The specific labeling in this compound serves a similar but more mechanistic purpose. It acts as a tracer, allowing researchers to follow the precise fate of the carbaldehyde moiety through complex chemical or biological systems. For instance, in degradation studies, the d6-label allows for unambiguous identification of downstream products originating from Zolpidem Carbaldehyde, distinguishing them from other structurally similar compounds that may be present in the matrix. This ability to trace the transformation of a specific molecule is invaluable for building accurate degradation pathway maps and understanding the stability of pharmaceutical compounds.
Mechanistic Studies of Zolpidem Carbaldehyde Degradation Products
Forced degradation studies on zolpidem tartrate have identified several key degradation products, including zolpacid, oxozolpidem, zolpyridine, and zolpaldehyde (also known as Zolpidem Carbaldehyde). akjournals.comresearchgate.net The formation of these products is dependent on the specific stress conditions applied, such as hydrolysis, oxidation, and photolysis. akjournals.comresearchgate.net
Zolpidem Carbaldehyde is primarily formed under photolytic and oxidative stress conditions. akjournals.com The proposed mechanism for its formation involves the oxidation of the acetamide (B32628) side chain of zolpidem. Specifically, it is suggested that zolpaldehyde can be formed by the breaking of the bond between the two carbonyl groups in an intermediate product, oxozolpidem. The imidazopyridine ring, the core structure of zolpidem, generally remains stable during these transformations. researchgate.net
The use of this compound, where six hydrogen atoms are replaced by deuterium, would be instrumental in providing a more detailed understanding of these degradation pathways. By tracking the deuterium labels using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can pinpoint which chemical bonds are broken and which are formed during the degradation process. For instance, the location of the deuterium atoms in the degradation products can confirm the specific sites of oxidation and cleavage on the zolpidem molecule. This isotopic labeling allows for a more definitive elucidation of the reaction mechanism than what can be inferred from studying the non-labeled compound alone. While specific studies detailing the degradation of this compound are not extensively published, the principles of isotopic labeling in mechanistic studies are well-established.
Table 1: Key Degradation Products of Zolpidem Tartrate
| Degradation Product | Formation Conditions |
|---|---|
| Zolpacid | Acidic and Alkaline Hydrolysis akjournals.com |
| Oxozolpidem | Photolytic and Oxidative Stress akjournals.com |
| Zolpyridine | Photolytic Stress akjournals.com |
Stability Assessments in Various Chemical Environments
The stability of zolpidem and its degradation products has been evaluated under various stress conditions as per the International Conference on Harmonization (ICH) guidelines. akjournals.comresearchgate.net These studies are crucial for understanding the potential degradation pathways and for the development of stable pharmaceutical formulations.
Hydrolytic Stability: Zolpidem tartrate has been shown to be unstable in both acidic and alkaline solutions, with the primary degradation product being zolpacid. akjournals.com The rate of degradation is accelerated at higher temperatures. For instance, approximately 8% degradation was observed in 1.0 M HCl at 70°C after 48 hours, while a more significant degradation of 40.7% occurred in 1 M NaOH after just 1 hour at the same temperature. researchgate.net In neutral aqueous solutions and in the solid state, zolpidem tartrate demonstrates greater stability towards hydrolysis and thermal degradation. akjournals.com
Photolytic Stability: In solution, zolpidem tartrate is susceptible to photolytic degradation, leading to the formation of multiple degradation products, including zolpaldehyde. akjournals.com When exposed to light, a solution of the active pharmaceutical ingredient (API) showed approximately 10% degradation. researchgate.net However, the solid form of the API is relatively more stable under photolytic stress. researchgate.net
Oxidative Stability: Under oxidative conditions, such as exposure to hydrogen peroxide, zolpidem has been found to be relatively stable. researchgate.net
The introduction of deuterium atoms in this compound is not expected to significantly alter its fundamental stability profile in these environments. However, the carbon-deuterium (C-D) bond is known to be stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can sometimes lead to a slower rate of reactions that involve the cleavage of a C-H bond. Therefore, it is plausible that this compound might exhibit slightly enhanced stability towards degradation pathways where the cleavage of a labeled C-H bond is the rate-determining step. Specific stability studies on this compound would be necessary to quantify this effect.
Table 2: Stability of Zolpidem Tartrate under Various Stress Conditions
| Stress Condition | Stability Profile | Major Degradation Product(s) |
|---|---|---|
| Acidic Hydrolysis (1.0 M HCl, 70°C, 48h) | ~8% degradation researchgate.net | Zolpacid akjournals.com |
| Alkaline Hydrolysis (1 M NaOH, 70°C, 1h) | ~40.7% degradation researchgate.net | Zolpacid akjournals.com |
| Neutral Hydrolysis (70°C, 8 days) | No significant degradation akjournals.com | - |
| Thermal (Solid State, 70°C, 21 days) | No significant degradation akjournals.com | - |
| Photolytic (Solution) | ~10% degradation researchgate.net | Oxozolpidem, Zolpyridine, Zolpaldehyde akjournals.com |
| Photolytic (Solid State) | No significant degradation researchgate.net | - |
Future Research Directions and Emerging Applications
Novel Synthetic Approaches for Highly Specific Deuterium (B1214612) Labeling
The synthesis of isotopically labeled compounds with high precision is crucial for their application in research. While traditional methods often involve multi-step syntheses from deuterated precursors, modern approaches focus on late-stage deuteration, which allows for the efficient labeling of complex molecules. nih.gov Future research will likely leverage these advanced techniques to produce Zolpidem Carbaldehyde-d6 and its derivatives with unparalleled specificity.
Recent breakthroughs in catalysis offer powerful tools for site-selective hydrogen isotope exchange (HIE). researchgate.net Methods such as iridium-catalyzed HIE, photoredox-mediated deuteration, and Raney nickel-catalyzed reactions under continuous flow conditions provide efficient and selective means to introduce deuterium into N-heterocycles like the imidazopyridine core of zolpidem. nih.govnih.govchemrxiv.orgacs.orgnih.gov For instance, iridium(I) NHC/phosphine catalysts have demonstrated high selectivity for labeling indole (B1671886) and azaindole systems, which are structurally related to the zolpidem scaffold. acs.org These methods could be adapted to selectively deuterate specific positions on the Zolpidem Carbaldehyde molecule, using D₂O as an inexpensive and environmentally benign deuterium source. mdpi.com
Interactive Table:
| Synthetic Method | Catalyst/System | Deuterium Source | Key Advantages | Potential Application for this compound |
|---|---|---|---|---|
| Metal-Catalyzed HIE | Iridium, Palladium, Ruthenium, Raney Nickel | D₂O, D₂ gas | High site-selectivity, applicable to complex heterocycles, can be performed late-stage. nih.govchemrxiv.orgresearchgate.net | Precise labeling of the imidazopyridine or tolyl rings. |
| Photoredox Catalysis | Organic Dyes (e.g., Eosin Y) | D₂O | Metal-free, mild reaction conditions, high functional group tolerance. nih.govnih.gov | Selective deuteration of C-H bonds adjacent to nitrogen atoms. |
These novel approaches will enable the creation of a library of Zolpidem Carbaldehyde isotopologues, each with deuterium atoms at different, highly specific locations. This will be instrumental for the systematic study of metabolic pathways and the development of optimized drug candidates.
Expanded Applications in Chemical Probe Development
Deuterated compounds are invaluable as probes to investigate pharmacokinetics (PK) and drug metabolism. researchgate.netclearsynth.com Because they are chemically identical to their non-labeled counterparts, they can trace the absorption, distribution, metabolism, and excretion (ADME) of a drug without altering its fundamental biological activity. gabarx.comresearchgate.net this compound is an ideal precursor for developing sophisticated chemical probes to elucidate the complex metabolic fate of zolpidem and related compounds.
Zolpidem itself is known to be a pharmacological tool for probing the α1-GABA-A receptor. mdpi.com By using this compound as a starting material, researchers can synthesize deuterated versions of zolpidem and its metabolites. These labeled molecules can then be used in vivo to:
Map Metabolic Pathways: By administering a deuterated version of a drug and analyzing patient samples with mass spectrometry, researchers can precisely identify the resulting metabolites and quantify their formation rates, providing a clear picture of the drug's biotransformation. clearsynth.com
Investigate Metabolic Switching: Deuteration at a primary metabolic site can slow down its transformation, potentially shunting the metabolism to alternative pathways. nih.gov Probes derived from this compound can help identify these secondary pathways, which may produce novel or unexpected metabolites.
Develop Advanced Imaging Agents: The field of deuterium metabolic imaging (DMI), a magnetic resonance (MR)-based technique, allows for the non-invasive, real-time mapping of metabolic fluxes in vivo. nih.govnih.gov this compound could serve as a precursor to synthesize tracers for DMI, enabling the visualization of where and how zolpidem analogs are metabolized in the brain.
Integration of this compound in Advanced Analytical Platforms
The primary application of many deuterated compounds is as internal standards for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). texilajournal.comclearsynth.com An ideal internal standard co-elutes with the analyte but is mass-shifted, allowing for precise correction of variations in sample extraction, injection, and ionization. cerilliant.com Zolpidem-d6 is already used for this purpose in forensic and clinical toxicology to accurately measure zolpidem concentrations in biological fluids. caymanchem.comoup.com
As a stable labeled intermediate, this compound facilitates the synthesis of a new generation of internal standards for zolpidem and its metabolites, ensuring higher accuracy in analytical testing. researchgate.net Beyond this established role, its integration into more advanced analytical platforms represents a significant area of future research.
High-Resolution Mass Spectrometry (HRMS): In metabolomics and drug impurity profiling, HRMS provides highly accurate mass measurements. Internal standards synthesized from this compound can improve confidence in the identification and quantification of trace-level metabolites and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium labeling can simplify complex proton NMR spectra and is used as a contrast agent to study the three-dimensional structure of proteins and their interactions with ligands. clearsynth.com Deuterated zolpidem analogs, synthesized from the carbaldehyde-d6 intermediate, could be used in NMR studies to probe the binding site and conformational changes of the GABA-A receptor upon drug binding.
Interactive Table:
| Analytical Platform | Role of this compound Derivative | Information Gained |
|---|---|---|
| LC-MS/MS | Internal Standard | Accurate quantification of zolpidem and its metabolites in complex matrices like blood and urine. oup.com |
| High-Resolution Mass Spectrometry (HRMS) | Internal Standard / Tracer | Confident identification of unknown metabolites and impurities; precise flux analysis in metabolic studies. |
| NMR Spectroscopy | Labeled Ligand | Detailed structural information on drug-receptor interactions and binding kinetics. clearsynth.com |
Theoretical and Computational Chemistry Approaches for Deuterium Effects
The decision of where to place deuterium atoms for optimal effect is complex and can be guided by theoretical and computational methods. These approaches can predict the impact of deuteration on a drug's metabolic stability and receptor interactions, saving significant time and resources in synthetic efforts.
Molecular Docking: Computational docking programs can simulate the binding of a ligand (like zolpidem) into the active site of a metabolic enzyme, such as Cytochrome P450 (CYP) 3A4, which is a key enzyme in zolpidem metabolism. nih.gov These simulations can identify which C-H bonds are positioned closest to the enzyme's reactive center and are therefore most likely to be sites of metabolism. plos.orgresearchgate.net This allows researchers to prioritize the synthesis of specific deuterated analogs that are predicted to have the largest KIE.
Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to calculate the energy barriers for C-H versus C-D bond cleavage, providing a quantitative prediction of the KIE. researchgate.net DFT studies can also help rationalize the site-selectivity observed in novel deuteration reactions, aiding in the development of more efficient synthetic protocols. acs.org
By combining these computational predictions with experimental results, a virtuous cycle of design, synthesis, and testing can be established. This compound and its derivatives are ideal candidates for such studies, which could lead to a deeper understanding of the relationship between isotopic substitution, metabolism, and pharmacological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
